(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole
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Overview
Description
The compound (5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole is a complex organic molecule featuring multiple pyrrole rings and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the Knorr pyrrole synthesis . This method involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group, such as an ester, in the presence of zinc and acetic acid as catalysts. The reaction proceeds at room temperature and requires careful control of reaction conditions to ensure the formation of the desired pyrrole rings .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Knorr pyrrole synthesis. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in achieving consistent production quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrrole rings can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the pyrrole rings to pyrrolidines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while reduction can produce pyrrolidines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological processes involving pyrrole-containing compounds.
Industry: It can be used in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrole rings and phenyl groups can interact with various biological molecules, influencing their function. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole: is similar to other pyrrole-containing compounds such as and .
Noble gas compounds: These compounds, like xenon hexafluoride, also exhibit unique chemical properties due to their structure.
Uniqueness
The uniqueness of this compound lies in its multiple pyrrole rings and phenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C37H28N4 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole |
InChI |
InChI=1S/C37H28N4/c1-4-12-26(13-5-1)35(29-18-10-24-38-29)31-20-22-33(40-31)37(28-16-8-3-9-17-28)34-23-21-32(41-34)36(30-19-11-25-39-30)27-14-6-2-7-15-27/h1-25,38-40H/b35-31-,36-32-,37-33- |
InChI Key |
XWMYEMUMASBWLX-XHWQRKNPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C=C/C(=C(\C3=CC=CC=C3)/C4=CC=CN4)/N2)/C5=N/C(=C(/C6=CC=CC=C6)\C7=CC=CN7)/C=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=C(C3=CC=CC=C3)C4=CC=CN4)N2)C5=NC(=C(C6=CC=CC=C6)C7=CC=CN7)C=C5 |
Origin of Product |
United States |
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